Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 75745-70-9
VCID: VC18478509
InChI: InChI=1S/C13H13N3O4S.ClH/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)12-7-6-11(20-12)13(14)15;/h2-7H,1H3,(H3,14,15)(H,16,17);1H
SMILES:
Molecular Formula: C13H14ClN3O4S
Molecular Weight: 343.79 g/mol

Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride

CAS No.: 75745-70-9

Cat. No.: VC18478509

Molecular Formula: C13H14ClN3O4S

Molecular Weight: 343.79 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride - 75745-70-9

Specification

CAS No. 75745-70-9
Molecular Formula C13H14ClN3O4S
Molecular Weight 343.79 g/mol
IUPAC Name N-[4-(5-carbamimidoylfuran-2-yl)sulfonylphenyl]acetamide;hydrochloride
Standard InChI InChI=1S/C13H13N3O4S.ClH/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)12-7-6-11(20-12)13(14)15;/h2-7H,1H3,(H3,14,15)(H,16,17);1H
Standard InChI Key SXEXLSDDEINBBN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=N)N.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure integrates three key functional groups:

  • Acetamide core: Provides a versatile scaffold for chemical modifications.

  • Sulfonyl bridge: Enhances stability and influences electronic properties.

  • 5-(Aminoiminomethyl)-2-furanyl group: Introduces heterocyclic complexity, often associated with bioactivity in medicinal chemistry.

The molecular formula (C₁₃H₁₄ClN₃O₄S) reflects a chlorine atom and multiple nitrogen/oxygen centers, contributing to its polar nature and solubility in polar solvents.

Physicochemical Data

PropertyValue
CAS Registry Number75745-70-9
Molecular FormulaC₁₃H₁₄ClN₃O₄S
Molecular Weight343.79 g/mol
Salt FormMonohydrochloride
Purity Standards>95% (chromatography)

The monohydrochloride salt form improves aqueous solubility, a critical factor for in vitro research applications.

Synthesis and Purification

Synthetic Pathways

The synthesis involves three primary stages:

  • Furan ring preparation: Cyclization of γ-keto esters or diols under acidic conditions.

  • Sulfonation: Introduction of the sulfonyl group using chlorosulfonic acid or sulfur trioxide.

  • Acetamide coupling: Reaction of the sulfonated intermediate with acetyl chloride in the presence of a base.

Key reaction parameters include:

  • Temperature: 50–80°C for sulfonation.

  • Solvents: Dichloromethane or tetrahydrofuran for coupling steps.

  • Catalysts: Triethylamine to neutralize HCl byproducts.

Purification Techniques

MethodPurposeConditions
Column ChromatographyRemove unreacted intermediatesSilica gel, ethyl acetate/hexane eluent
RecrystallizationEnhance crystalline purityEthanol/water solvent system
LyophilizationStabilize the hydrochloride saltVacuum, −50°C

Purification ensures a final purity exceeding 95%, as validated by HPLC.

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Identifies proton environments in the furan (δ 6.5–7.5 ppm) and acetamide (δ 2.1 ppm) groups.

  • ¹³C NMR: Confirms carbon assignments, including the sulfonyl-linked phenyl (δ 125–140 ppm).

Infrared Spectroscopy (IR)

  • Peaks at 1660 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) validate functional groups.

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion peak at m/z 343.79, consistent with the molecular formula.

Availability and Regulatory Considerations

SupplierCatalog NumberPrice Range (USD/g)
Alfa ChemistryVC18478509200–300
PubChem75745-70-9N/A (reference only)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator